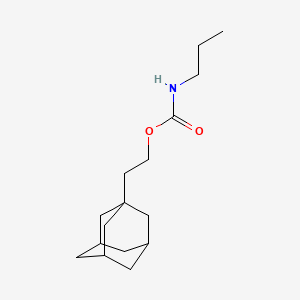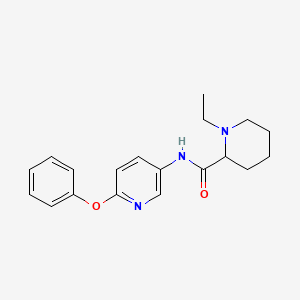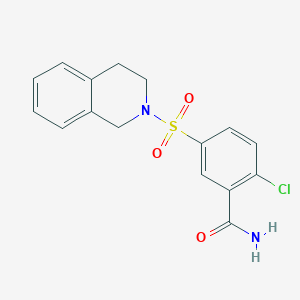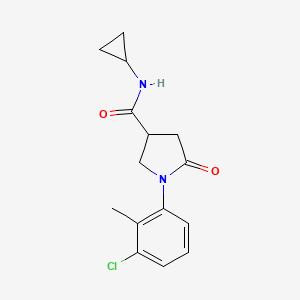
2-(1-adamantyl)ethyl N-propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)ethyl N-propylcarbamate is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon with a diamond-like structure. This unique structure imparts the compound with significant stability and rigidity, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)ethyl N-propylcarbamate typically involves the reaction of 2-(1-adamantyl)ethylamine with propyl isocyanate. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-adamantyl)ethyl N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)ethyl N-propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)ethyl N-propylcarbamate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The carbamate group can also form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-adamantylamine: A simpler adamantane derivative with similar hydrophobic properties.
2-(1-adamantyl)ethanol: Another adamantane derivative with a hydroxyl group instead of a carbamate.
N-adamantylcarbamate: A related compound with a different substitution pattern on the adamantane moiety.
Uniqueness
2-(1-adamantyl)ethyl N-propylcarbamate is unique due to the presence of both the adamantane moiety and the carbamate group. This combination imparts the compound with both rigidity and the ability to form hydrogen bonds, making it a versatile molecule for various applications.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)ethyl N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-4-17-15(18)19-5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBZOZJLSKKRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S*,4S*)-2-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6084725.png)
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetamide](/img/structure/B6084732.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)


![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)
![ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B6084765.png)
![N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B6084771.png)

![2-[(4-FLUOROPHENYL)(3-TOLUIDINO)METHYL]-1-CYCLOPENTANONE](/img/structure/B6084834.png)
